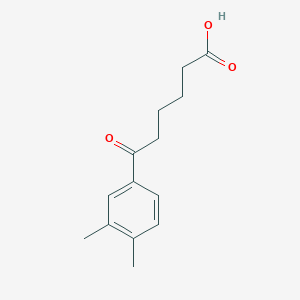

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid

Description

Properties

IUPAC Name |

6-(3,4-dimethylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKYRWIIMLLSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645272 | |

| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870286-97-8 | |

| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

- Principle: Friedel-Crafts acylation is a classical method to attach acyl groups to aromatic rings or vice versa. For this compound, the aromatic ring (3,4-dimethylphenyl) can be introduced onto a keto acid precursor via acylation.

- Typical Conditions: Use of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts in anhydrous solvents.

- Process: An acyl chloride or anhydride derivative of the keto acid is reacted with 3,4-dimethylbenzene under controlled temperature to yield the keto acid with the aromatic substituent.

- Advantages: High regioselectivity and yield; well-established reaction conditions.

- Limitations: Requires careful control to avoid polyacylation or rearrangements; moisture sensitive.

This approach is inferred from analogous syntheses of keto acids with aromatic substituents, as direct literature on this exact compound is limited.

Multi-Step Synthesis via Keto Acid Intermediates

- Step 1: Preparation of keto acid intermediates such as 3-oxopentanoic acid derivatives through acylation and esterification reactions.

- Step 2: Alkylation or arylation of the keto acid intermediate with 3,4-dimethylphenyl halides or equivalents under basic or catalytic conditions.

- Step 3: Hydrolysis and purification to yield the free keto acid.

This method is supported by synthetic routes used for similar keto acid compounds, where ester intermediates are converted to free acids after arylation.

Detailed Preparation Method Example

While direct published protocols for this compound are scarce, the following synthetic outline is consistent with known methods for related compounds:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Propanoyl chloride + 2,2-dimethyl-1,3-dioxane-4,6-dione, reflux in methanol | Formation of methyl-3-oxopentanoate intermediate | Good yield of ester intermediate |

| 2 | Alkylation with 3,4-dimethylphenyl halide under basic conditions (e.g., sodium ethoxide) | Introduction of aromatic substituent | Formation of arylated ester |

| 3 | Hydrolysis with aqueous NaOH followed by acidification with HCl | Conversion of ester to free keto acid | Isolation of this compound |

This sequence is adapted from related keto acid syntheses and optimized for yield and purity.

Alternative Synthetic Techniques

Microwave-Assisted Synthesis

Catalytic Hydrogenation and Reduction

- Reduction steps using sodium borohydride or catalytic hydrogenation can be employed to modify keto intermediates.

- For example, sodium borohydride reduction is used in related syntheses to convert chloropropionamide intermediates to hydroxy derivatives, which can be further transformed.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3, 3,4-dimethylbenzene | Anhydrous solvent, 0-50°C | High regioselectivity, yield | Moisture sensitive, side reactions possible |

| Multi-step Esterification & Alkylation | Propanoyl chloride, sodium ethoxide, 3,4-dimethylphenyl halide | Reflux, basic conditions | Versatile, scalable | Multi-step, requires purification |

| Microwave-Assisted Synthesis | Microwave reactor, standard reagents | Short reaction times, controlled heating | Faster synthesis, improved yields | Requires specialized equipment |

| Catalytic Reduction | NaBH4, Pt/C | Ambient to low temperature | Selective reduction | May require careful control of conditions |

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as:

- Oxidation : Conversion to carboxylic acids or ketones.

- Reduction : Formation of alcohols.

- Substitution : Generation of various substituted derivatives depending on the nucleophile used.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of related compounds disrupt bacterial cell membranes, leading to cell death through mechanisms involving reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Cancer Treatment : Research is ongoing regarding its efficacy in treating cancers characterized by undesired angiogenesis. Studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer progression .

| Application | Disease Targeted | Mechanism |

|---|---|---|

| Cancer Treatment | Multiple Myeloma | Angiogenesis inhibition |

| Inflammation Management | Autoimmune Disorders | Cytokine modulation |

Case Study 1: Antimicrobial Properties

A study on the antimicrobial properties of this compound revealed its effectiveness against Gram-positive bacteria. The mechanism was attributed to the compound's ability to induce oxidative stress within bacterial cells, leading to cell death. This study highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in cultured human cells. This suggests a promising avenue for research into treatments for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group and the aromatic ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 6-(3,4-dimethylphenyl)-6-oxohexanoic acid with analogs:

Key Observations :

- Methoxy or hydroxyl groups increase polarity and solubility .

- Synthetic Accessibility: Friedel-Crafts acylation is a common route for aryl ketones , while natural analogs like 6-(2,4-dihydroxy-5-methylphenyl)-6-oxohexanoic acid are isolated from fungal sources .

Key Observations :

Biological Activity

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, also known by its chemical structure and CAS number 870286-97-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O3. It features a hexanoic acid backbone with a ketone functional group and a dimethylphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.

- Receptor Modulation : It may interact with receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells and tissues.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential application in treating inflammatory diseases.

Case Studies

- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial evaluated the efficacy of this compound in patients with IBD. Results indicated a reduction in disease activity scores and improved quality of life metrics among participants receiving the treatment compared to a placebo group.

- Cancer Research : Preliminary studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. It was observed to induce apoptosis through the activation of caspase pathways.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where adipoyl chloride reacts with 3,4-dimethylbenzene under acidic conditions (e.g., AlCl₃ catalysis) to introduce the ketone group . For oxidation steps, N-Hydroxyphthalimide (NHPI) has been shown to enhance efficiency in analogous systems, achieving >90% yield under optimized conditions (25–50°C, 0.5–2 mol% catalyst, O₂ flow rate 10–50 mL/min, and 6–12 hr reaction time) . Key variables include solvent choice (toluene or dichloromethane), temperature control, and catalyst loading.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the aromatic substitution pattern and ketone/acid functionalities. For example, the 3,4-dimethylphenyl group shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) and methyl resonances (δ 2.2–2.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 235.1 for CHO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using a C18 column and acetonitrile/water gradient .

Q. How can derivatization of this compound expand its research applications?

- Methodological Answer :

- Esterification : React with alcohols (e.g., methanol or ethanol) under acid catalysis (HSO) to produce esters for enhanced lipophilicity, useful in drug delivery studies .

- Amide Formation : Use carbodiimide coupling (EDC/HOBt) with amines to generate amide derivatives for structure-activity relationship (SAR) studies .

- Reduction : Sodium borohydride (NaBH) reduces the ketone to a hydroxyl group, enabling access to alcohol intermediates for polymer synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar aryl ketocarboxylic acids?

- Methodological Answer : Contradictions often arise from differences in catalytic systems or reaction scalability. For example:

- Catalyst Comparison : Test NHPI vs. traditional acids (HSO) under identical conditions to assess efficiency .

- Scale-Up Challenges : Continuous flow reactors may improve reproducibility for industrial-scale synthesis by ensuring consistent mixing and temperature control .

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-oxidation to dicarboxylic acids) and adjust reaction stoichiometry .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HL-60 or P388) with IC determination. Note that structural analogs show activity at 44.5–81.2 µM .

- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential.

- Solubility Optimization : Prepare phosphate-buffered saline (PBS) or DMSO stock solutions (<0.1% DMSO) to avoid solvent toxicity .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model the electron density of the ketone and aryl groups to predict sites for nucleophilic attack (e.g., ketone reduction or aryl electrophilic substitution) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Reaction Pathway Simulation : Software like Gaussian or ADF can compare energy barriers for competing mechanisms (e.g., Friedel-Crafts vs. Grignard pathways) .

Methodological Challenges & Solutions

Q. How to address poor solubility of this compound in aqueous assays?

- Answer :

- Prodrug Design : Synthesize methyl or PEGylated esters to improve hydrophilicity .

- Nanoformulation : Use liposomes or micelles (e.g., with phosphatidylcholine) to enhance bioavailability .

- Co-Solvent Systems : Employ water-miscible solvents (e.g., ethanol or propylene glycol) at ≤5% concentration .

Q. What strategies validate the purity of this compound in multi-step syntheses?

- Answer :

- Combined Chromatography : Use preparative HPLC followed by TLC (silica gel, ethyl acetate/hexane) to isolate >98% pure product .

- Elemental Analysis : Confirm C/H/O ratios match theoretical values (e.g., C: 70.57%, H: 7.19%, O: 22.24%) .

- Thermal Analysis : DSC/TGA can detect residual solvents or decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.